molecular formula C8H4BrFO B8780480 3-Bromo-7-fluorobenzofuran CAS No. 128851-92-3

3-Bromo-7-fluorobenzofuran

Cat. No. B8780480
M. Wt: 215.02 g/mol
InChI Key: XVYVGSOEQYQNNJ-UHFFFAOYSA-N
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Patent
USRE035279

Procedure details

To a solution of potassium hydroxide (12.7 g) in ethanol (180 ml) was slowly added the product obtained in Step 1 (34 g) and stirred for 3 hours. The resulting solution was neutralized by acetic acid, then extracted with ether. The organic layer was washed with successive water and saturated aqueous NaCl solution. After drying over anhydrous sodium sulfate, ether was removed in vacuo to give 24.1 g of the objective compound.
Quantity
12.7 g
Type
reactant
Reaction Step One
Name
product
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].Br[CH:4]1[O:8][C:7]2[C:9]([F:13])=[CH:10][CH:11]=[CH:12][C:6]=2[CH:5]1[Br:14].C(O)(=O)C>C(O)C>[Br:14][C:5]1[C:6]2[CH:12]=[CH:11][CH:10]=[C:9]([F:13])[C:7]=2[O:8][CH:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
12.7 g
Type
reactant
Smiles
[OH-].[K+]
Name
product
Quantity
34 g
Type
reactant
Smiles
BrC1C(C2=C(O1)C(=CC=C2)F)Br
Name
Quantity
180 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The organic layer was washed with successive water and saturated aqueous NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous sodium sulfate, ether
CUSTOM
Type
CUSTOM
Details
was removed in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C2=C(OC1)C(=CC=C2)F
Measurements
Type Value Analysis
AMOUNT: MASS 24.1 g
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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